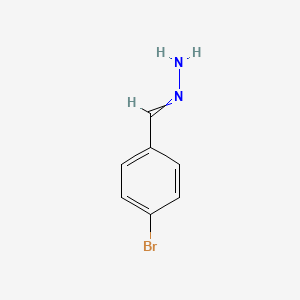

Benzaldehyde, 4-bromo-, hydrazone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)methylidenehydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c8-7-3-1-6(2-4-7)5-10-9/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJBVTWTYVBTIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392824 | |

| Record name | Benzaldehyde, 4-bromo-, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57477-93-7 | |

| Record name | Benzaldehyde, 4-bromo-, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Data Analysis of Benzaldehyde, 4-bromo-, hydrazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of Benzaldehyde, 4-bromo-, hydrazone. Due to the limited availability of a complete, published dataset for this specific compound, this guide synthesizes expected values based on the known spectroscopic data of its precursor, 4-bromobenzaldehyde, and closely related hydrazone derivatives. This approach offers a robust framework for the characterization and analysis of this and similar molecules.

Data Presentation

The following tables summarize the expected quantitative data for the spectroscopic analysis of this compound. These values are compiled from spectral data of the starting material, 4-bromobenzaldehyde, and analogous hydrazone compounds.

Table 1: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Medium-Strong, Broad | N-H stretching vibration of the hydrazone moiety. |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretching vibrations. |

| ~1610-1590 | Strong | C=N (imine) stretching vibration. |

| ~1580-1450 | Medium-Strong | C=C stretching vibrations within the aromatic ring. |

| ~850-800 | Strong | p-disubstituted benzene C-H out-of-plane bending. |

| ~750-700 | Medium-Strong | C-Br stretching vibration. |

Note: The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹, characteristic of the starting aldehyde, is a key indicator of successful hydrazone formation.

Table 2: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 11.5 | Singlet | 1H | N-H proton of the hydrazone. |

| ~8.1 - 8.3 | Singlet | 1H | CH=N proton (methine proton). |

| ~7.5 - 7.7 | Doublet | 2H | Aromatic protons ortho to the bromine atom. |

| ~7.4 - 7.6 | Doublet | 2H | Aromatic protons ortho to the CH=N group. |

| ~7.3 | Singlet | 2H | -NH₂ protons of the hydrazone. |

Note: Chemical shifts can vary depending on the solvent and concentration.

Table 3: ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~140 - 145 | C=N (imine carbon). |

| ~135 - 138 | Aromatic quaternary carbon attached to the CH=N group. |

| ~131 - 133 | Aromatic carbons ortho to the bromine atom. |

| ~128 - 130 | Aromatic carbons ortho to the CH=N group. |

| ~122 - 125 | Aromatic quaternary carbon attached to the bromine atom. |

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 198/200 | High | Molecular ion peak [M]⁺ and [M+2]⁺ due to ⁷⁹Br and ⁸¹Br isotopes (approx. 1:1 ratio). |

| 183/185 | Medium | [M - NH]⁺ |

| 119 | Medium | [M - Br]⁺ |

| 102 | Medium | [C₇H₄N]⁺ |

| 90 | Medium | [C₆H₄N]⁺ |

| 76 | High | [C₆H₄]⁺ |

Table 5: UV-Visible Spectroscopic Data (Solvent: Methanol)

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| ~245 | ~5700 | π → π |

| ~325 | ~4000 | π → π |

| ~390 | ~10600 | n → π* |

Note: This data is based on a closely related derivative, 2-[(4-bromobenzylidene)hydrazinylidene]-1,2-diphenylethanimine, and may vary for the parent hydrazone.[1]

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

2.1 Synthesis of this compound

This protocol is a general method for the synthesis of hydrazones from aldehydes.

-

Dissolution of Aldehyde: Dissolve 1.85 g (10 mmol) of 4-bromobenzaldehyde in 20 mL of ethanol in a 100 mL round-bottom flask.

-

Addition of Hydrazine: To this solution, add 0.5 mL (10 mmol) of hydrazine hydrate dropwise with continuous stirring.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

-

Reflux: Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The solid product will precipitate out of the solution.

-

Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven. Recrystallize the crude product from ethanol to obtain pure this compound.

2.2 FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the synthesized solid sample with dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrument Setup: Record the spectrum on an FT-IR spectrometer in the range of 4000-400 cm⁻¹.

-

Data Acquisition: Obtain a background spectrum of the KBr pellet. Then, place the sample pellet in the spectrometer and record the sample spectrum.

2.3 NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube.

-

Instrument Setup: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a larger number of scans will be necessary. Use Tetramethylsilane (TMS) as an internal standard (0 ppm).

2.4 Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent for injection if using a GC-MS or LC-MS system.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

2.5 UV-Visible Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in methanol of a known concentration (e.g., 1x10⁻³ M). From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 1x10⁻⁵ to 1x10⁻⁴ M.

-

Instrument Setup: Use a dual-beam UV-Visible spectrophotometer and use methanol as the blank.

-

Data Acquisition: Record the absorption spectra of the solutions from 200 to 800 nm.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the spectroscopic analysis of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

Caption: Relationship between compound properties and spectroscopic data.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of Benzaldehyde, 4-bromo-, hydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Benzaldehyde, 4-bromo-, hydrazone. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, offering in-depth spectral data, experimental protocols, and a visualization of the synthetic workflow.

Introduction

This compound is a derivative of benzaldehyde, an aromatic aldehyde. The introduction of a bromo group at the para position and the formation of a hydrazone at the carbonyl group significantly influence the electronic environment of the molecule, which is reflected in its NMR spectra. Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNH₂ and are of considerable interest in medicinal chemistry due to their diverse biological activities. A thorough understanding of the spectral characteristics of this compound is crucial for its identification, characterization, and the development of novel derivatives.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of its NMR spectra.

Synthesis of this compound

A common method for the synthesis of hydrazones involves the condensation reaction between a carbonyl compound (in this case, 4-bromobenzaldehyde) and hydrazine.

Materials:

-

4-bromobenzaldehyde

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

A solution of 4-bromobenzaldehyde in ethanol is prepared in a round-bottom flask.

-

An equimolar amount of hydrazine hydrate is added to the solution.

-

A catalytic amount of glacial acetic acid is added to the reaction mixture.

-

The mixture is then refluxed for a specified period, typically monitored by thin-layer chromatography (TLC) to determine the completion of the reaction.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and dried under vacuum to yield this compound.

NMR Spectroscopic Analysis

Instrumentation: NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker Avance III HD 400 spectrometer, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Sample Preparation: A sample of the synthesized this compound is dissolved in a deuterated solvent, commonly deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment is used.

-

Acquisition Parameters: Key parameters include the spectral width, number of scans, acquisition time, and relaxation delay.

-

Processing: The acquired free induction decay (FID) is processed by Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling.

-

Acquisition Parameters: Similar to ¹H NMR, parameters such as spectral width, number of scans, and relaxation delay are optimized. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Processing: The FID is processed using Fourier transformation, phasing, and baseline correction.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound based on analysis of related structures. Precise experimental values can vary slightly depending on the solvent and other experimental conditions.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Value Range | s, d, t, m | #H | Aromatic CH |

| Value Range | s, d, t, m | #H | Aromatic CH |

| Value Range | s | 1H | CH=N |

| Value Range | br s | 2H | -NH₂ |

Note: The exact chemical shifts and coupling constants for the aromatic protons would form a complex splitting pattern (e.g., two doublets) characteristic of a 1,4-disubstituted benzene ring. The broad singlet for the -NH₂ protons is due to quadrupole broadening and possible exchange with trace amounts of water.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| Value Range | C=N |

| Value Range | Aromatic C-Br |

| Value Range | Aromatic CH |

| Value Range | Aromatic CH |

| Value Range | Aromatic C-C |

Note: The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the hydrazone group.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and NMR characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

This guide provides a foundational understanding of the ¹H and ¹³C NMR of this compound. For definitive spectral data, it is recommended to consult peer-reviewed literature or spectral databases that contain experimentally verified information for this specific compound.

Spectroscopic Analysis of 4-Bromobenzaldehyde Hydrazone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectral characteristics of 4-bromobenzaldehyde hydrazone. This compound is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the hydrazone moiety. This document outlines the key spectral features, experimental protocols for its synthesis and analysis, and a logical workflow for these processes.

Introduction

4-Bromobenzaldehyde hydrazone is an organic compound formed by the condensation reaction between 4-bromobenzaldehyde and hydrazine. The resulting C=N bond of the hydrazone functional group is a key chromophore and site of characteristic vibrations, making FT-IR and UV-Vis spectroscopy essential tools for its identification and characterization. Understanding the spectral properties of this molecule is crucial for confirming its synthesis, assessing its purity, and studying its interactions in various chemical and biological systems.

FT-IR Spectral Data

The FT-IR spectrum of 4-bromobenzaldehyde hydrazone is characterized by the presence of specific vibrational modes corresponding to its functional groups. The absence of a strong carbonyl (C=O) stretching band from the starting material, 4-bromobenzaldehyde (typically around 1700 cm⁻¹), is a primary indicator of successful hydrazone formation.[1] Key vibrational frequencies are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| N-H | Stretching | 3200 - 3400 | Broad to medium peak, indicative of the hydrazone N-H bond.[1] |

| Aromatic C-H | Stretching | > 3000 | Weak to medium sharp peaks.[1] |

| C=N (Imine) | Stretching | 1605 - 1614 | A crucial absorption band confirming the hydrazone linkage.[1] |

| Aromatic C=C | Stretching | 1500 - 1600 | Multiple bands indicating the presence of the benzene ring. |

| C-Br | Stretching | Lower wavenumbers (fingerprint region) | Confirms the presence of the bromo substituent.[1] |

Note: The exact positions of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, ATR) and the physical state of the sample.

UV-Vis Spectral Data

The UV-Vis spectrum of 4-bromobenzaldehyde hydrazone is governed by electronic transitions within its conjugated system, which includes the benzene ring and the C=N double bond.[1] The spectrum typically displays absorption bands arising from π→π* and n→π* electronic transitions.[1]

For a closely related derivative, 2-[(4-bromobenzylidene)hydrazinylidene]-1,2-diphenylethanimine, the electronic absorption spectrum in methanol shows intense bands at 391 nm, 325 nm, and 244 nm, which are attributed to π→π* transitions.[2] It is expected that 4-bromobenzaldehyde hydrazone will exhibit similar absorption characteristics.

| Transition Type | Expected Wavelength (λmax) | Notes |

| π→π | 240 - 400 nm | Intense absorption bands resulting from the conjugated system. |

| n→π | Longer wavelength, lower intensity | Involves the non-bonding electrons on the nitrogen atoms. |

The position of the absorption maximum (λmax) can exhibit a bathochromic (red) shift in more polar solvents, a phenomenon known as positive solvatochromism.[1]

Experimental Protocols

Synthesis of 4-Bromobenzaldehyde Hydrazone

This protocol describes a general method for the synthesis of 4-bromobenzaldehyde hydrazone via a condensation reaction.

Materials:

-

4-Bromobenzaldehyde

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve 4-bromobenzaldehyde in ethanol in a round-bottom flask.

-

Add an equimolar amount of hydrazine hydrate to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-bromobenzaldehyde hydrazone.

-

Dry the purified product under vacuum.

FT-IR Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared Spectrometer

Procedure (KBr Pellet Method):

-

Grind a small amount of the dried 4-bromobenzaldehyde hydrazone sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Process the spectrum to identify the characteristic absorption bands.

UV-Vis Spectroscopy

Instrumentation:

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a dilute solution of 4-bromobenzaldehyde hydrazone in a suitable UV-grade solvent (e.g., methanol, ethanol, or acetonitrile).

-

Use the same solvent as a reference blank.

-

Fill a quartz cuvette with the sample solution and another with the blank.

-

Place the cuvettes in the spectrophotometer.

-

Scan the absorbance of the sample over a specific wavelength range (e.g., 200-600 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic analysis of 4-bromobenzaldehyde hydrazone.

References

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde, 4-bromo-, hydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Benzaldehyde, 4-bromo-, hydrazone. The information presented herein is essential for the structural elucidation and characterization of this and related compounds in various research and development settings.

Introduction

This compound is an organic compound with the molecular formula C₇H₇BrN₂. Its structure consists of a 4-bromophenyl group attached to a hydrazone functional group. Understanding its behavior under mass spectrometry conditions, particularly through Electron Ionization (EI), is crucial for its identification and for distinguishing it from isomeric and related structures. The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.

Experimental Protocols

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe can be used for sample introduction.

Ionization: Electron Ionization (EI) is the method of choice for this type of compound due to its ability to induce characteristic fragmentation.

Typical GC-MS Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Column: A non-polar capillary column (e.g., DB-5ms)

-

Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

Transfer Line Temperature: 280 °C

Typical Mass Spectrometer Parameters:

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

-

Scan Rate: 2 scans/second

Mass Spectrometry Fragmentation Analysis

The mass spectrum of this compound is characterized by a prominent molecular ion peak cluster and several key fragment ions. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, leads to a distinctive M+2 peak for all bromine-containing ions.

Quantitative Data Summary

The following table summarizes the predicted key ions, their mass-to-charge ratio (m/z), and their proposed structures in the electron ionization mass spectrum of this compound. The relative intensities are estimations based on the fragmentation of similar compounds.

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Structure of Fragment | Relative Intensity (Approx.) |

| 198/200 | [M]⁺˙ (Molecular Ion) | [C₇H₇BrN₂]⁺˙ | High |

| 183/185 | [M - NH]⁺ | [C₇H₆BrN]⁺ | Moderate |

| 155/157 | [M - N₂H₃]⁺ | [C₇H₄Br]⁺ | Moderate |

| 119 | [M - Br]⁺ | [C₇H₇N₂]⁺ | Moderate |

| 104 | [C₇H₆N]⁺ | [C₇H₆N]⁺ | High |

| 90 | [C₆H₄N]⁺ | [C₆H₄N]⁺ | High |

| 76 | [C₆H₄]⁺˙ | [C₆H₄]⁺˙ | Moderate |

Fragmentation Pathway Visualization

The fragmentation of this compound upon electron ionization follows a logical pathway initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation events lead to the formation of the observed ions.

Caption: Fragmentation pathway of this compound.

Discussion of Fragmentation Mechanisms

-

Molecular Ion Formation: The process begins with the electron ionization of the this compound molecule, resulting in the formation of the molecular ion radical cation, [C₇H₇BrN₂]⁺˙. Due to the natural abundance of bromine isotopes, this will appear as a pair of peaks at m/z 198 and 200.

-

Loss of an Imine Radical: A common fragmentation pathway for hydrazones is the cleavage of the N-N bond. In this case, the molecular ion can lose a nitrogen-hydrogen radical (•NH) to form the ion at m/z 183/185.

-

Loss of a Diazene Radical: The molecular ion can undergo cleavage to lose a dinitrogen trihydride radical (•N₂H₃), leading to the formation of the 4-bromostyryl cation at m/z 155/157.

-

Loss of a Bromine Radical: Cleavage of the C-Br bond, which is a common fragmentation for brominated aromatic compounds, results in the formation of an ion at m/z 119.

-

Further Fragmentation: The fragment ions can undergo further fragmentation. For example, the ion at m/z 119 can lose an imine radical to form an ion at m/z 104. The ion at m/z 104 can then lose a methylene group to form the ion at m/z 90. The bromophenyl cation at m/z 155/157 can lose a bromine radical to form the phenyl radical cation at m/z 76.

Conclusion

The mass spectrometry fragmentation of this compound provides a wealth of structural information. The characteristic isotopic pattern of bromine, coupled with the predictable fragmentation of the hydrazone and aromatic moieties, allows for confident identification of this compound. This guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize mass spectrometry for structural analysis.

An In-depth Technical Guide on the Crystal Structure Analysis of Benzaldehyde, 4-bromo-, hydrazone Derivatives

Synthesis and Crystallization

The synthesis of 4-bromobenzaldehyde hydrazone derivatives is typically achieved through a straightforward condensation reaction. The general procedure involves the reaction of a substituted hydrazine with 4-bromobenzaldehyde in an appropriate solvent, often with an acid catalyst to facilitate the reaction.

Experimental Protocol: Synthesis of 4-bromobenzaldehyde hydrazone. [1]

A standard protocol for synthesizing the parent 4-bromobenzaldehyde hydrazone involves dissolving equimolar amounts (e.g., 10 mmol) of 4-bromobenzaldehyde and hydrazine hydrate in absolute ethanol. A catalytic amount of concentrated sulfuric acid (1–2 drops) is added to the mixture. The reaction mixture is then refluxed at 80°C for a period of 3–4 hours. Upon cooling to room temperature, the hydrazone derivative precipitates out of the solution. The resulting solid is collected by filtration, washed with ice-cold ethanol to remove any unreacted starting materials, and subsequently dried under a vacuum. This method typically yields the product in the range of 70–75%.[1] For more complex derivatives, variations of this protocol may be employed, such as changing the solvent or the catalyst.[2]

Single crystals suitable for X-ray diffraction analysis are typically obtained by slow evaporation of the solvent from a saturated solution of the synthesized compound.[3] Common solvents used for recrystallization include ethanol, methanol, and toluene.[4][5][6] The choice of solvent can be critical as it can sometimes be incorporated into the crystal lattice, forming solvates.

Crystal Structure Determination

The primary technique for elucidating the three-dimensional atomic arrangement in the crystalline state of these compounds is single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction.

A suitable single crystal is mounted on a diffractometer. The crystal is maintained at a constant temperature, often low temperatures like 200 K, to minimize thermal vibrations of the atoms.[7] The diffractometer directs a beam of monochromatic X-rays onto the crystal. The diffraction pattern, consisting of a set of reflections, is collected as the crystal is rotated. The collected data is then processed, which includes indexing the reflections to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². The positions of non-hydrogen atoms are refined with anisotropic displacement parameters. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[7]

The quality of the final refined structure is assessed by parameters such as the R-factor (Rgt(F)) and the weighted R-factor (wRref(F²)).[7]

Intermolecular Interactions and Crystal Packing

The crystal packing of 4-bromobenzaldehyde hydrazone derivatives is stabilized by a variety of non-covalent interactions. These interactions play a crucial role in determining the overall supramolecular architecture.

-

Hydrogen Bonding: The hydrazone moiety (-CH=N-NH₂) provides both hydrogen bond donors (the -NH₂ group) and acceptors (the nitrogen atoms). This facilitates the formation of N-H···N hydrogen bonds, which are significant in stabilizing the crystal structure.[1] In derivatives containing other functional groups, such as hydroxyl or nitro groups, additional hydrogen bonds like N-H···O and C-H···O can be observed.[4][5][8][9]

-

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, participating in interactions with Lewis basic atoms like oxygen or nitrogen. This type of interaction is a significant factor in the crystal engineering of halogenated organic compounds.[1]

-

π-π Stacking and C-H···π Interactions: The presence of the aromatic 4-bromophenyl ring allows for π-π stacking interactions between adjacent molecules.[1] These interactions contribute to the stabilization of the crystal lattice. Additionally, C-H···π interactions, where a C-H bond from one molecule interacts with the π-system of an aromatic ring of a neighboring molecule, are also commonly observed.[1]

The interplay of these various intermolecular forces dictates the final three-dimensional arrangement of the molecules in the crystal.

Crystallographic Data of 4-Bromobenzaldehyde and its Hydrazone Derivatives

The following table summarizes the crystallographic data for 4-bromobenzaldehyde and some of its hydrazone derivatives found in the literature. This comparative data provides insights into how modifications to the molecular structure influence the crystal packing.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| 4-Bromobenzaldehyde | C₇H₅BrO | Monoclinic | P2₁/c | 27.3992(18) | 3.9369(2) | 12.8006(8) | 103.504(2) | 1342.60(14) | 8 | [7] |

| 4-Bromobenzohydrazide | C₇H₇BrN₂O | Monoclinic | P2₁/a | 12.287(2) | 3.8287(5) | 16.0936(19) | 97.409 | 750.77(19) | 4 | [8] |

| 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol | C₁₃H₈Br₂FN₃O₃ | Monoclinic | P2₁/n | - | - | - | - | - | - | [5] |

| 4-formylimidazole-4-hydroxybenzhydrazone dihydrate | C₁₁H₁₄N₄O₄ | Triclinic | P-1 | 7.0321(14) | 7.3723(15) | 13.008(3) | 98.66(3) | 651.2(2) | 2 | [6] |

| 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide | C₂₂H₁₉N₃O₄ | - | - | - | - | - | - | - | - | [9] |

Note: Complete unit cell parameters for all compounds were not available in the provided search results.

Visualization of Experimental Workflow and Intermolecular Interactions

To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the synthesis and crystal structure analysis of 4-bromobenzaldehyde hydrazone derivatives.

Caption: Key intermolecular interactions stabilizing the crystal packing of 4-bromobenzaldehyde hydrazone derivatives.

References

- 1. Benzaldehyde, 4-bromo-, hydrazone | 57477-93-7 | Benchchem [benchchem.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, crystallographic analysis and Hirshfeld surface analysis of 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Crystal Structure of 4-Bromobenzohydrazide | Semantic Scholar [semanticscholar.org]

- 9. Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of Benzaldehyde, 4-bromo-, hydrazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzaldehyde, 4-bromo-, hydrazone (CAS No. 57477-93-7) is a member of the hydrazone class of organic compounds, characterized by the presence of a C=N-N functional group.[1] This structural motif makes it a versatile building block in organic synthesis and a ligand in coordination chemistry.[2] The presence of a bromine atom on the phenyl ring provides a handle for further functionalization through various cross-coupling reactions, enhancing its utility in the synthesis of more complex molecules.[2] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with a detailed experimental protocol for its synthesis and characterization.

Physical and Chemical Properties

While specific experimental data for this compound is limited in the literature, the following tables summarize its computed properties and data for closely related compounds.

General Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇BrN₂ | [3] |

| Molecular Weight | 199.05 g/mol | [3] |

| CAS Number | 57477-93-7 | [3] |

| IUPAC Name | (4-bromophenyl)methylidenehydrazine | [3] |

Computed Physical Properties

| Property | Value | Source |

| Exact Mass | 197.97926 Da | [3] |

| Topological Polar Surface Area | 38.4 Ų | [3] |

Solubility (Qualitative)

Based on data for a related derivative, α-Benzilmonoximehydrazone-p-bromobenzaldehyde:

| Solvent | Solubility | Source |

| Water | Insoluble | [1] |

| Common Organic Solvents (e.g., Chloroform, Acetone, DMF, DMSO) | Soluble | [1] |

Melting Point of Related Hydrazones

| Compound | Melting Point (°C) | Source |

| α-Benzilmonoximehydrazone-p-bromobenzaldehyde | 207 | [1] |

| 4-Bromobenzaldehyde(2,6-dioxo-3-propyl-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazone | 242–243 |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general synthesis of substituted benzaldehyde hydrazones.[1]

Materials:

-

4-Bromobenzaldehyde

-

Hydrazine hydrate

-

Ethanol (or Methanol)

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve 1.0 equivalent of 4-bromobenzaldehyde in a minimal amount of warm ethanol in a round-bottom flask equipped with a reflux condenser.

-

In a separate container, dissolve a slight excess (1.1 to 1.2 equivalents) of hydrazine hydrate in ethanol.

-

Add the hydrazine hydrate solution to the 4-bromobenzaldehyde solution with stirring.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Heat the mixture to reflux and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.

-

If precipitation occurs, collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

-

If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

-

Dry the purified product under vacuum to obtain this compound as a solid.

Spectroscopic Data and Characterization

The following data is based on characteristic values for similar hydrazone compounds and the starting material, 4-bromobenzaldehyde.

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Peak Range (cm⁻¹) | Source |

| N-H stretch | 3200-3400 | [1] |

| C-H (aromatic) | 3000-3100 | [1] |

| C=N (imine) | 1600-1650 | [1] |

| N-N stretch | 1090-1150 | [1] |

| C-Br stretch | 500-600 |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Source |

| Aromatic protons | 7.2-7.8 | Multiplet | [2] |

| Azomethine proton (-CH=N-) | 7.5-8.5 | Singlet | [2] |

| -NH₂ protons | 5.0-8.0 | Broad Singlet |

The aromatic region is expected to show a characteristic AA'BB' system for the para-substituted phenyl ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon | Expected Chemical Shift (δ, ppm) | Source |

| C=N (imine) | 140-160 | [2] |

| C-Br | ~125 | [2] |

| Aromatic Carbons | 120-140 | [2] |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 198 and a [M+2]⁺ peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). Common fragmentation patterns for hydrazones involve cleavage of the N-N bond and fragmentation of the aromatic ring.

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis. The hydrazone moiety can participate in various reactions, including:

-

Cyclization reactions: To form heterocyclic compounds.

-

Coordination chemistry: The nitrogen atoms can act as ligands to form metal complexes.[2]

-

Wolff-Kishner reduction: Although less common for aryl hydrazones, this reaction can potentially reduce the carbonyl group to a methylene group.

The bromine atom on the aromatic ring allows for a range of cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of various substituents at the para position.[2]

Visualizations

Caption: Synthesis of this compound via condensation reaction.

References

Theoretical Mutagenicity Evaluation of Bromobenzaldehyde Derivatives: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental evaluation of mutagenicity for bromobenzaldehyde derivatives. These compounds are important intermediates in the synthesis of pharmaceuticals and other industrial chemicals, making a thorough understanding of their potential genotoxicity crucial for risk assessment and regulatory compliance. This document summarizes quantitative data from mutagenicity studies, details relevant experimental protocols, and visualizes the underlying molecular pathways and evaluation workflows. The focus is on providing a practical and in-depth resource for professionals in drug development and chemical safety.

Introduction to Bromobenzaldehyde Derivatives and Mutagenicity

Bromobenzaldehydes are a class of aromatic aldehydes characterized by a benzene ring substituted with both a bromine atom and a formyl (aldehyde) group. The position of the bromine atom relative to the aldehyde group gives rise to three primary isomers: 2-bromobenzaldehyde (ortho), 3-bromobenzaldehyde (meta), and 4-bromobenzaldehyde (para). The reactivity of the aldehyde group, coupled with the electronic effects of the bromine substituent, can influence the molecule's interaction with biological macromolecules, including DNA, raising concerns about their potential mutagenicity.

Mutagenicity is the capacity of a chemical or physical agent to induce genetic mutations. For pharmaceutical impurities and other chemicals, assessing mutagenic potential is a critical step in safety evaluation. The primary concern is the potential for heritable genetic damage or the initiation of carcinogenesis. A variety of in vitro and in vivo assays, as well as in silico computational models, are employed to evaluate the mutagenic risk of chemical compounds.

Data Presentation: Mutagenicity of Bromobenzaldehyde Derivatives

The following tables summarize the available quantitative and qualitative data on the mutagenicity of bromobenzaldehyde isomers. The data is primarily from the bacterial reverse mutation assay (Ames test), a widely used method for detecting point mutations.

Table 1: Ames Test Results for 3-Bromobenzaldehyde

| Strain | Metabolic Activation (S9) | Dose (µ g/plate ) | Mean Revertants/Plate ± SD | Result |

| TA98 | - | 0 | 22 ± 2 | Negative |

| 33 | 20 ± 3 | |||

| 100 | 21 ± 1 | |||

| 333 | 23 ± 4 | |||

| 1000 | 19 ± 2 | |||

| 3333 | 15 ± 3 (toxic) | |||

| TA98 | + | 0 | 30 ± 3 | Negative |

| 333 | 32 ± 4 | |||

| 1000 | 35 ± 3 | |||

| 3333 | 33 ± 5 | |||

| 10000 | 25 ± 4 | |||

| TA100 | - | 0 | 120 ± 8 | Negative |

| 33 | 125 ± 10 | |||

| 100 | 128 ± 7 | |||

| 333 | 135 ± 9 | |||

| 1000 | 115 ± 12 | |||

| 3333 | 80 ± 15 (toxic) | |||

| TA100 | + | 0 | 130 ± 10 | Negative |

| 333 | 140 ± 12 | |||

| 1000 | 145 ± 11 | |||

| 3333 | 138 ± 9 | |||

| 10000 | 110 ± 14 |

Data sourced from the National Toxicology Program (NTP).

Table 2: Summary of Mutagenicity for Bromobenzaldehyde Isomers

| Compound | Isomer | Ames Test Result | Data Type |

| 2-Bromobenzaldehyde | ortho | Not explicitly found to be mutagenic, but is a known irritant. | Qualitative |

| 3-Bromobenzaldehyde | meta | Negative | Quantitative |

| 4-Bromobenzaldehyde | para | Equivocal/Weakly Positive in some assays | Qualitative |

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of chemical compounds. The test utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). The principle of the assay is to detect mutations that restore the functional capability of the bacteria to synthesize the required amino acid, allowing them to grow on a minimal medium.

Methodology:

-

Strain Selection: At least five strains are typically used, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA. This selection covers the detection of both frameshift and base-pair substitution mutations.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), which is a liver homogenate, to mimic the metabolic processes in mammals that can convert a non-mutagenic compound into a mutagenic one.

-

Exposure: The test compound is mixed with the bacterial culture and, in the appropriate plates, the S9 mix. This mixture is then plated on a minimal agar medium.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

The in vivo micronucleus test is used to detect chromosomal damage in mammals. It assesses the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the main nucleus during cell division.

Methodology:

-

Animal Model: Typically, rodents (mice or rats) are used.

-

Dosing: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three different dose levels. A positive and a negative control group are also included.

-

Sample Collection: Bone marrow or peripheral blood is collected at specific time points after treatment (e.g., 24 and 48 hours).

-

Slide Preparation: The collected cells are smeared on slides and stained.

-

Analysis: At least 2000 immature erythrocytes per animal are scored for the presence of micronuclei. A statistically significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a positive result.

Visualizations

Signaling Pathways

The genotoxicity of aromatic aldehydes like bromobenzaldehyde derivatives is believed to be initiated by their metabolic activation and subsequent interaction with DNA.

Caption: Metabolic activation and DNA damage pathway for bromobenzaldehyde.

Experimental Workflows

A tiered approach is typically used for mutagenicity testing, starting with in silico and in vitro methods before proceeding to in vivo assays if necessary.

Caption: Tiered workflow for mutagenicity evaluation.

Logical Relationships

The theoretical evaluation of mutagenicity often relies on Quantitative Structure-Activity Relationship (QSAR) models.

Methodological & Application

Application Notes and Protocols: Benzaldehyde, 4-bromo-, hydrazone as a Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Benzaldehyde, 4-bromo-, hydrazone as a versatile ligand in coordination chemistry. The document details the synthesis of the ligand and its metal complexes, their characterization, and potential applications, with a focus on providing actionable experimental protocols and structured data for comparative analysis.

Introduction

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ functional group. They are readily synthesized through the condensation reaction of aldehydes or ketones with hydrazine or its derivatives. The presence of both a nucleophilic imine nitrogen and an acidic N-H proton makes hydrazones excellent ligands for a wide variety of metal ions, forming stable coordination complexes.[1] The 4-bromo substituent on the benzaldehyde moiety can influence the electronic properties of the resulting ligand and its metal complexes, potentially enhancing their catalytic or biological activities.[1]

Synthesis of this compound and its Metal Complexes

The synthesis of this compound and its subsequent complexation with transition metals can be achieved through straightforward and reproducible methods. The following protocols are based on established procedures for similar hydrazone ligands.[2][3]

Experimental Workflow: From Ligand Synthesis to Complex Characterization

Caption: Workflow for the synthesis and characterization of metal complexes.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of a similar hydrazone ligand.[4]

Materials:

-

4-Bromobenzaldehyde

-

Hydrazine hydrate (99%)

-

Ethanol

-

Glacial acetic acid

Procedure:

-

Dissolve 4-bromobenzaldehyde (0.10 mol) in 50 mL of ethanol in a round-bottom flask.

-

Add hydrazine hydrate (0.10 mol) to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 3-4 hours.

-

Cool the reaction mixture to room temperature.

-

The resulting solid precipitate is collected by filtration.

-

Wash the solid with cold ethanol and dry in a desiccator over anhydrous CaCl₂.

Protocol 2: Synthesis of Transition Metal(II) Complexes

This protocol is based on the synthesis of Co(II), Ni(II), and Cu(II) complexes with a Schiff base derived from 4-bromobenzaldehyde.[2]

Materials:

-

This compound (Ligand)

-

CoCl₂·6H₂O, NiCl₂·6H₂O, or CuCl₂·2H₂O

-

Ethanol

-

0.1N NaOH solution

Procedure:

-

Dissolve the this compound ligand (10 mmol) in 30 cm³ of ethanol.

-

In a separate beaker, dissolve the respective metal chloride (5 mmol) in 10 cm³ of water.

-

Slowly add the metal chloride solution to the ligand solution with constant stirring.

-

Adjust the pH of the mixture to approximately 7.5-8.0 by the dropwise addition of 0.1N NaOH solution.

-

A colored precipitate will form.

-

Digest the mixture on a water bath for 30 minutes.

-

Cool the mixture to room temperature.

-

Filter the precipitated complex and wash with hot water.

-

Dry the complex at 100°C.

-

The complex can be recrystallized from methanol if necessary.[2]

Characterization Data

The synthesized ligand and its metal complexes can be characterized by various spectroscopic and analytical techniques. The following tables summarize typical data obtained for a closely related Schiff base ligand derived from 4-bromobenzaldehyde and its Co(II), Ni(II), and Cu(II) complexes.[2]

Table 1: Physical and Analytical Data of a 4-Bromobenzaldehyde Derived Hydrazone Ligand and its Metal Complexes[2]

| Compound | Color | Yield (%) | Melting Point (°C) |

| Ligand (HBMHpBB)¹ | Yellow | 81.12 | 209 |

| [Co(BMHpBB)₂] | Brown | - | >300 |

| [Ni(BMHpBB)₂] | Green | - | >300 |

| [Cu(BMHpBB)₂] | Green | - | >300 |

¹ HBMHpBB: 2-[-(4-bromobenzylidene) hydrazinylidene]-1,2-diphenylethanimine

Table 2: FT-IR Spectral Data (cm⁻¹) for a 4-Bromobenzaldehyde Derived Hydrazone Ligand and its Metal Complexes[2]

| Compound | ν(O-H) | ν(C=N) (azomethine) | ν(N-N) | ν(M-N) |

| Ligand (HBMHpBB) | 3239 | 1614 | 1093 | - |

| [Co(BMHpBB)₂] | - | 1644 | - | 536 |

| [Ni(BMHpBB)₂] | - | 1698 | - | 522 |

| [Cu(BMHpBB)₂] | - | 1653 | - | 508 |

The shift in the ν(C=N) band to higher frequencies and the appearance of a new ν(M-N) band in the complexes' spectra indicate the coordination of the azomethine nitrogen to the metal ion.[2] The disappearance of the ν(O-H) band in the complexes suggests deprotonation and coordination of the oxygen atom.[2]

Table 3: Electronic Spectral Data and Magnetic Moments for Metal Complexes of a 4-Bromobenzaldehyde Derived Hydrazone[2]

| Complex | λₘₐₓ (nm) | Assignments | µₑբբ (B.M.) | Proposed Geometry |

| [Co(BMHpBB)₂] | 400, 520, 680, 950 | ⁴T₁g(P) ← ⁴T₁g(F), ²T₁g, ²T₂g ← ⁴T₁g(F), ⁴A₂g(F) ← ⁴T₁g(F), ⁴T₂g(F) ← ⁴T₁g(F) | 4.98 | Octahedral |

| [Ni(BMHpBB)₂] | 410, 640, 980 | ³T₁g(P) ← ³A₂g(F), ³T₁g(F) ← ³A₂g(F), ³T₂g(F) ← ³A₂g(F) | 3.12 | Octahedral |

| [Cu(BMHpBB)₂] | 420, 650 | Charge Transfer, ²T₂g ← ²Eg | 1.89 | Distorted Octahedral |

The electronic spectra and magnetic moment data are consistent with octahedral geometries for the Co(II) and Ni(II) complexes and a distorted octahedral geometry for the Cu(II) complex.[2]

Potential Applications

Hydrazone-metal complexes are actively researched for a variety of applications, leveraging their diverse structural and electronic properties.

Logical Relationship of Applications

Caption: Potential application areas for the metal complexes.

-

Catalysis: The metal centers in these complexes can act as Lewis acids, catalyzing a variety of organic reactions. The tunability of the ligand structure allows for the optimization of catalytic activity.

-

Biological Activity: Many hydrazone complexes have demonstrated significant biological activities, including antimicrobial, antifungal, and anticancer properties. The chelation of the metal ion can enhance the therapeutic efficacy of the organic ligand.

-

Analytical Chemistry: The formation of colored complexes between hydrazone ligands and specific metal ions can be exploited for the development of colorimetric sensors for metal ion detection.

Conclusion

This compound is a readily accessible and versatile ligand for the synthesis of a wide range of transition metal complexes. The straightforward synthetic procedures and the diverse potential applications make these compounds attractive targets for further research and development in coordination chemistry, catalysis, and medicinal chemistry. The provided protocols and characterization data serve as a valuable resource for researchers entering this exciting field.

References

Synthesis of Novel Metal Complexes with Benzaldehyde, 4-bromo-, hydrazone: A Detailed Guide for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview and detailed protocols for the synthesis of metal complexes incorporating the ligand Benzaldehyde, 4-bromo-, hydrazone. These compounds are of significant interest in medicinal chemistry and drug development due to their potential as therapeutic agents, exhibiting a range of biological activities including antimicrobial and anticancer properties.[1][2][3] This guide includes step-by-step experimental procedures for the synthesis of the hydrazone ligand and its subsequent complexation with various transition metals. Furthermore, it presents a compilation of characterization data and a discussion on their potential mechanisms of action, supported by illustrative diagrams.

Introduction

Hydrazones are a versatile class of organic compounds that, along with their metal complexes, have garnered substantial attention in the field of medicinal chemistry.[1][3] The presence of the azomethine group (-C=N-N-) in hydrazones allows for the formation of stable coordination complexes with a variety of metal ions.[2] The biological activity of these complexes is often enhanced compared to the free ligand, a phenomenon attributed to factors such as increased lipophilicity and altered electronic properties upon chelation.[4]

The specific ligand, this compound, incorporates a bromine atom at the para position of the phenyl ring. This halogen substituent can influence the electronic and steric properties of the ligand, potentially modulating the biological activity of its metal complexes.[5] Research has indicated that such modifications can significantly impact the antimicrobial and anticancer efficacy of the resulting compounds.[4] This application note serves as a practical guide for the synthesis and characterization of these promising metal complexes.

Experimental Protocols

Synthesis of this compound Ligand

This protocol outlines the synthesis of the hydrazone ligand through the condensation reaction of 4-bromobenzaldehyde with hydrazine hydrate.

Materials:

-

4-bromobenzaldehyde

-

Hydrazine hydrate

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

Procedure:

-

Dissolve 10 mmol of 4-bromobenzaldehyde and 10 mmol of hydrazine hydrate in an appropriate volume of absolute ethanol in a round-bottom flask.[4]

-

Add 1-2 drops of concentrated sulfuric acid to the solution to catalyze the reaction.[4]

-

Reflux the reaction mixture at 80°C for a period of 3-4 hours.[4]

-

After the reflux is complete, allow the mixture to cool to room temperature.

-

The precipitated solid product is collected by filtration.

-

Wash the collected solid with ice-cold ethanol to remove any unreacted starting materials.[4]

-

Dry the purified this compound ligand under vacuum.[4]

Expected Yield: Approximately 70-75%.[4]

Synthesis of Metal Complexes with this compound

This general protocol can be adapted for the synthesis of various transition metal complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II)) with the synthesized hydrazone ligand.[1]

Materials:

-

This compound ligand

-

Metal(II) chloride salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂)

-

Methanol

-

Carbon tetrachloride (for washing)

Procedure:

-

Prepare a 0.4 M solution of the this compound ligand in methanol.

-

Prepare a 0.2 M solution of the desired metal(II) chloride salt in methanol.

-

In a round-bottom flask equipped with a reflux condenser, add the ligand solution and the metal chloride solution in a 2:1 ligand-to-metal molar ratio.[1]

-

Reflux the resulting mixture on a steam bath for 2 hours.[1]

-

After refluxing, concentrate the solution by evaporating a portion of the solvent.

-

Filter the resulting precipitate and wash it with carbon tetrachloride.[1]

-

Obtain the microcrystalline powder of the metal complex by slow evaporation of the methanolic solution.[1]

Data Presentation

The synthesized ligand and its metal complexes should be characterized using various spectroscopic and analytical techniques. The following tables provide an example of the kind of quantitative data that should be collected and organized.

Table 1: Physicochemical and Analytical Data of a Representative Hydrazone Ligand

| Compound | Formula | M.Wt. ( g/mol ) | Yield (%) | M.P. (°C) | Color | Elemental Analysis (Found/Calcd.) %C | %H | %N |

| 4-Bromobenzaldehyde(2,6-dioxo-3-propyl-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazone | C₁₄H₁₅BrN₄O₂ | 351.20 | 84 | 242-243 | Yellow | 48.02/47.88 | 4.28/4.30 | 16.02/15.95 |

Data adapted from a study on a similar hydrazone derivative for illustrative purposes.[6]

Table 2: Spectroscopic Data of a Representative Hydrazone Ligand

| Compound | IR (KBr, cm⁻¹) | ¹H-NMR (DMSO-d₆, δ ppm) | ¹³C-NMR (DMSO-d₆, δ ppm) | MS (m/z) |

| 4-Bromobenzaldehyde(2,6-dioxo-3-propyl-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazone | 3122 (NH), 3028 (CH arom.), 2971 (CH aliph.), 1740, 1647 (C=O), 1548 (C=N) | 10.68 (s, 1H, NH), 10.43 (s, 1H, NH), 8.36 (s, 1H, CH), 7.70–7.63 (m, 4H, arom.), 5.39 (s,1H, CH-5), 3.89–3.85 (t, 2H, CH₂),1.60–1.54 (m, 2H, CH₂), 0.90–0.84 (t, 3H, CH₃) | 162.5, 152.4, 151.0, 145.2, 133.3, 131.9, 128.7, 123.2, 77.4, 42.2, 21.0, 10.7 | 353 [M+2], 351 [M⁺] |

Data adapted from a study on a similar hydrazone derivative for illustrative purposes.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of metal complexes with this compound.

Caption: Synthesis workflow for metal complexes.

Potential Mechanism of Action

Metal complexes of hydrazones have been reported to exert their biological effects through various mechanisms, including enzyme inhibition and interaction with DNA. The following diagram depicts a generalized signaling pathway for enzyme inhibition.

Caption: Generalized enzyme inhibition pathway.

Conclusion

The synthesis of metal complexes with this compound presents a promising avenue for the discovery of new therapeutic agents. The protocols provided herein offer a solid foundation for researchers to produce and characterize these compounds. Further studies are warranted to elucidate the specific mechanisms of action and to evaluate the in vivo efficacy and safety of these novel metal complexes for potential drug development. The versatility of the hydrazone ligand allows for the synthesis of a wide array of complexes with different metals, each with potentially unique biological properties, making this a rich area for future research.

References

- 1. jptcp.com [jptcp.com]

- 2. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 57477-93-7 | Benchchem [benchchem.com]

- 5. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards_Chemicalbook [chemicalbook.com]

- 6. 4-Bromobenzaldehyde(2,6-dioxo-3-propyl-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazone (5c) [bio-protocol.org]

Application Notes and Protocols: Catalytic Activity of Benzaldehyde, 4-bromo-, Hydrazone Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and catalytic applications of metal complexes derived from Benzaldehyde, 4-bromo-, hydrazone. The information is intended to guide researchers in exploring the potential of these compounds in various catalytic transformations.

Introduction

Hydrazones are a versatile class of ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The resulting metal complexes often exhibit significant catalytic activity, attributed to the electronic and steric properties of the hydrazone ligand and the nature of the metal center. The presence of a bromine substituent on the benzaldehyde moiety in this compound can further influence the electronic properties of the ligand and the catalytic performance of its metal complexes.[1] These complexes have shown promise in various catalytic applications, including cross-coupling and oxidation reactions.

Synthesis Protocols

Synthesis of this compound Ligand

This protocol describes the synthesis of the hydrazone ligand via condensation of 4-bromobenzaldehyde with hydrazine hydrate.

Materials:

-

4-bromobenzaldehyde

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve 4-bromobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add hydrazine hydrate (1 equivalent) to the mixture while stirring.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

Synthesis of Metal Complexes

This general protocol outlines the synthesis of metal (e.g., Ni(II), Cu(II), Co(II)) complexes of this compound.

Materials:

-

This compound ligand

-

Metal(II) chloride or acetate salt (e.g., NiCl₂, Cu(OAc)₂, CoCl₂)

-

Methanol or Ethanol

Procedure:

-

Dissolve the this compound ligand (2 equivalents) in methanol or ethanol in a round-bottom flask and heat to reflux.

-

In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.

-

Slowly add the metal salt solution to the hot ligand solution with continuous stirring.

-

Continue refluxing the mixture for 4-6 hours.

-

A precipitate of the metal complex will form.

-

Cool the mixture to room temperature, filter the solid complex, wash with the solvent, and dry in a desiccator over anhydrous CaCl₂.[2]

Catalytic Applications and Protocols

Suzuki-Miyaura Cross-Coupling Reactions

Nickel(II) complexes of hydrazone ligands have demonstrated excellent catalytic activity in Suzuki-Miyaura cross-coupling reactions.[2]

Reaction: Coupling of an aryl halide with an arylboronic acid.

Catalyst: Ni(II)-Benzaldehyde, 4-bromo-, hydrazone complex

Protocol:

-

In a reaction vessel, combine the aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2 mmol) as the base.

-

Add the Ni(II)-Benzaldehyde, 4-bromo-, hydrazone complex (0.5 mol%).

-

Add methanol as the solvent.

-

Heat the reaction mixture at 65°C for 2 hours.[2]

-

Monitor the reaction progress by GC-FID or TLC.

-

After completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography.

Quantitative Data:

| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Conversion (%) |

| 1-bromo-4-nitrobenzene | Phenylboronic acid | 0.5 | Methanol | K₂CO₃ | 65 | 2 | 81.86[2] |

| 4-bromoanisole | Phenylboronic acid | 0.5 | Methanol | K₂CO₃ | 65 | 2 | Lower than 81.86 |

| 4-bromoacetophenone | Phenylboronic acid | 0.5 | Methanol | K₂CO₃ | 65 | 2 | Lower than 81.86 |

| Bromobenzene | Phenylboronic acid | 0.5 | Methanol | K₂CO₃ | 65 | 2 | Lower than 81.86 |

Oxidation of Cyclohexane

Copper(II) complexes of aroylhydrazones have been shown to be effective catalysts for the oxidation of cyclohexane.[3]

Reaction: Peroxidative oxidation of cyclohexane.

Catalyst: Cu(II)-Benzaldehyde, 4-bromo-, hydrazone complex (representative)

Protocol:

-

In a reaction vessel, add the Cu(II)-Benzaldehyde, 4-bromo-, hydrazone complex (1 µmol).

-

Add cyclohexane (2.3 mmol) and acetonitrile (3 mL).

-

Add 50% aqueous H₂O₂ (4.6 mmol) as the oxidant.

-

Stir the mixture at 50°C for 6 hours.

-

After the reaction, analyze the products (cyclohexanol and cyclohexanone) by gas chromatography.

Quantitative Data (Representative for a similar Cu(II) aroylhydrazone complex): [3]

| Substrate | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |

| Cyclohexane | Cu(II) complex | H₂O₂ | Acetonitrile | 50 | 6 | up to 25 | 250 | 42 |

Proposed Catalytic Mechanism

The catalytic activity of hydrazone metal complexes often involves a metal-centered or a ligand-centered mechanism. In many cross-coupling and oxidation reactions, a plausible mechanism involves the coordination of the substrates to the metal center, followed by oxidative addition, migratory insertion, and reductive elimination steps. For some reactions, a ligand-centered radical mechanism may also be operative.

Below is a generalized representation of a catalytic cycle for a cross-coupling reaction.

Caption: Generalized catalytic cycle for a cross-coupling reaction.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for synthesizing and evaluating the catalytic activity of this compound metal complexes.

References

- 1. Pyridyl Aroyl Hydrazone-Based Metal Complexes Showing a Ligand-Centered Metal-Assisted Pathway for Electrocatalytic Hydrogen Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Aroylhydrazone Cu(II) Complexes in keto Form: Structural Characterization and Catalytic Activity towards Cyclohexane Oxidation [mdpi.com]

Application Notes and Protocols: Antimicrobial and Antifungal Activity of Benzaldehyde, 4-bromo-, hydrazone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known antimicrobial and antifungal properties of Benzaldehyde, 4-bromo-, hydrazone (CAS: 57477-93-7), along with detailed protocols for its evaluation. This document is intended to serve as a starting point for further research and development of this compound as a potential therapeutic agent.

Introduction

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ functional group. This structural motif has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active molecules. Hydrazone derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.

The incorporation of a halogen atom, such as bromine, into the structure of a bioactive compound can significantly influence its efficacy. In the case of this compound, the bromine atom is thought to enhance its antimicrobial potential by increasing the lipophilicity of the molecule, which may facilitate its penetration through the microbial cell membrane and disrupt the cell wall.[1]

Antimicrobial and Antifungal Activity

While comprehensive screening data for this compound against a wide range of microbial and fungal species is not extensively documented in publicly available literature, studies on closely related 4-bromo-benzaldehyde hydrazone derivatives have demonstrated promising activity.

Quantitative Data

The following tables summarize the available quantitative data for 4-bromo-benzaldehyde hydrazone derivatives. It is important to note that these values may not be directly representative of the specific compound this compound, but provide a strong indication of its potential activity.

Table 1: Antibacterial Activity of 4-Bromo-Benzaldehyde Hydrazone Derivatives (Minimum Inhibitory Concentration - MIC)

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Positive | 12.5 - 25 | [1] |

| Escherichia coli | Negative | 12.5 - 25 | [1] |

Note: The data represents a range for a class of derivatives and not a single compound.

Table 2: Antimicrobial Activity of a Benzo[d]thiazole Hydrazone Derivative Synthesized from 4-Bromobenzaldehyde (Compound 7c)

| Microbial Strain | Type | MIC (µg/L) | Reference |

| Bacillus subtilis | Bacterium | 200 | [2] |

| Saccharomyces cerevisiae | Fungus | 200 | [2] |

Note: This data is for a more complex derivative and indicates weak activity at the tested concentration.

Experimental Protocols

The following are detailed protocols for the determination of antimicrobial and antifungal activity, which can be applied to the evaluation of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inocula, adjusted to 0.5 McFarland standard

-

Sterile saline or broth

-

Pipettes and sterile tips

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the compound stock solution to the first well of each row to be tested, creating an initial 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the 10th or 11th well. Discard the final 100 µL from the last dilution well. The 12th well serves as a growth control (no compound).

-

-

Inoculum Preparation:

-

Grow microbial cultures overnight in an appropriate broth.

-

Dilute the culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

-

Further dilute the standardized inoculum in the appropriate test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation: Add 100 µL of the final diluted inoculum to each well, bringing the total volume to 200 µL.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader to measure optical density.

Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

-

This compound

-

Sterile 6 mm filter paper disks

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial or fungal inocula, adjusted to 0.5 McFarland standard

-

Sterile cotton swabs

-

Sterile forceps

-

Incubator

-

Ruler or calipers

Procedure:

-

Preparation of Compound Disks:

-

Dissolve this compound in a suitable volatile solvent to a known concentration.

-

Aseptically apply a precise volume (e.g., 10-20 µL) of the solution onto sterile filter paper disks and allow them to dry completely in a sterile environment.

-

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

-

Plate Inoculation:

-

Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

-

Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

-

-

Disk Application: Using sterile forceps, place the prepared disks onto the inoculated agar surface, ensuring firm contact.

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.

-

Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Caption: Workflow for the Disk Diffusion Assay.

Conclusion

This compound and its derivatives represent a promising class of compounds with potential antimicrobial and antifungal applications. The provided data, while preliminary for the specific molecule, suggests that further investigation is warranted. The detailed protocols and workflows in these application notes offer a standardized approach for researchers to systematically evaluate the efficacy of this compound against a broader panel of clinically relevant microbial and fungal pathogens. Such studies will be crucial in determining its potential for future drug development.

References

Application Notes and Protocols: Anti-inflammatory Properties of 4-Bromobenzaldehyde Hydrazone Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the anti-inflammatory potential of 4-bromobenzaldehyde hydrazone complexes. The protocols detailed below are foundational for screening and characterizing the efficacy of these compounds in both in vivo and in vitro models of inflammation.

Introduction

Hydrazone derivatives are a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of a 4-bromobenzaldehyde moiety into a hydrazone scaffold can modulate the compound's physicochemical and pharmacokinetic properties, potentially enhancing its anti-inflammatory effects. This document outlines the synthesis and key experimental protocols for assessing the anti-inflammatory activity of novel 4-bromobenzaldehyde hydrazone complexes.

Quantitative Data Summary

While specific quantitative data for the anti-inflammatory activity of a wide range of 4-bromobenzaldehyde hydrazone complexes are not extensively available in publicly accessible literature, the following table provides an illustrative summary of expected data formats and representative values based on studies of structurally similar hydrazone derivatives. These values are intended to serve as a benchmark for comparison when evaluating new compounds.

| Compound ID | Assay Type | Target | IC50 (µM) / % Inhibition | Reference Compound | Reference IC50 (µM) / % Inhibition |

| 4-Bromobenzaldehyde Hydrazone Complex 1 | Carrageenan-induced Paw Edema | In vivo inflammation | 55% inhibition at 4h (20 mg/kg) | Indomethacin | 70% inhibition at 4h (10 mg/kg) |

| 4-Bromobenzaldehyde Hydrazone Complex 2 | COX-2 Inhibition | Cyclooxygenase-2 | 8.5 µM | Celecoxib | 0.5 µM |

| 4-Bromobenzaldehyde Hydrazone Complex 3 | Nitric Oxide (NO) Inhibition | iNOS in RAW 264.7 cells | 15.2 µM | L-NAME | 25 µM |

Experimental Protocols

Synthesis of 4-Bromobenzaldehyde Hydrazone Complexes

This protocol describes a general method for the synthesis of 4-bromobenzaldehyde hydrazone complexes via condensation reaction.

Materials:

-

Appropriate hydrazide (e.g., isonicotinic acid hydrazide, benzhydrazide)

-

4-Bromobenzaldehyde

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter paper

-

Crystallization dish

Procedure:

-

Dissolve equimolar amounts of the selected hydrazide and 4-bromobenzaldehyde in a minimal amount of absolute ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-